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molecular formula C11H16O B8510382 2-Methyl-butoxy-benzene

2-Methyl-butoxy-benzene

Cat. No. B8510382
M. Wt: 164.24 g/mol
InChI Key: CHCGWVHHRJNLRE-UHFFFAOYSA-N
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Patent
US07235699B2

Procedure details

540 g (5.0 mol) o-cresol, 500 g n-butanol and 560 g (5.0 mol) 50% (m/m) potassium hydroxide solution are initially introduced and heated under reflux, the water being removed azeotropically. 463 g (5.0 mol) n-butyl chloride are then metered in under reflux in the course of 2 h, further water being cycled out. After metering, the reaction mixture is stirred for a further 2 h, cooled to 80° C., hydrolysed with 800 g water and adjusted to pH 4 with 50% (m/m) sulphuric acid. The phases are separated at 70° C. After distillation, 794 g product with a purity of 94% is obtained.
Quantity
540 g
Type
reactant
Reaction Step One
Quantity
560 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
463 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 g
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[K+].[CH2:11](Cl)[CH2:12][CH2:13][CH3:14].S(=O)(=O)(O)O.[CH2:21](O)CCC>O>[CH3:11][CH:12]([CH2:13][CH3:14])[CH2:21][O:7][C:6]1[CH:1]=[CH:2][CH:3]=[CH:4][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
540 g
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
Quantity
560 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
500 g
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Quantity
463 g
Type
reactant
Smiles
C(CCC)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
800 g
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for a further 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
the water being removed azeotropically
CUSTOM
Type
CUSTOM
Details
The phases are separated at 70° C
DISTILLATION
Type
DISTILLATION
Details
After distillation, 794 g product with a purity of 94%
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC(COC1=CC=CC=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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